Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate
Description
Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate is a hybrid molecule featuring a 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold linked via a hydrazinyl-carboxyl bridge to a methyl oxobutanoate group. The hydrazine linker enhances hydrogen-bonding capacity, while the methyl ester improves lipophilicity, influencing pharmacokinetic behavior .
Properties
Molecular Formula |
C15H15N3O6 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
methyl 4-[2-(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C15H15N3O6/c1-24-11(20)7-6-10(19)17-18-15(23)12-13(21)8-4-2-3-5-9(8)16-14(12)22/h2-5H,6-7H2,1H3,(H,17,19)(H,18,23)(H2,16,21,22) |
InChI Key |
VNORYTBYGQSJAK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Preparation Methods
Core Quinoline Synthesis via Cyclocondensation
The quinoline backbone is typically constructed via cyclocondensation of o-nitrobenzaldehyde derivatives with malonate esters. For example, microwave-assisted reactions between o-nitrobenzaldehyde (9a ) and diethyl malonate in benzene yield dimethyl 2-(2-nitrobenzylidene)malonate (10a ) with near-quantitative efficiency . Subsequent hydrogenation using platinum(IV) oxide (0.15 equiv) in acetic acid with dimethyl sulfoxide (DMSO, 1.6 equiv) facilitates reduction of the nitro group and cyclization to form 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives (11a ) .
Key Parameters for Quinoline Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid + DMSO | +85% yield |
| Catalyst Loading | 15 mol% PtO₂ | Below 10% yield if <10 mol% |
| Reaction Time | 22 hours | Shorter durations lead to incomplete reduction |
Esterification and Protecting Group Strategies
Methanol-mediated esterification under acidic conditions (H₂SO₄, 60°C, 8 hours) achieves >90% conversion of carboxylic acid precursors to methyl esters . Protecting groups are critical for regioselectivity:
-
Benzyloxy Protection : Used to shield hydroxyl groups during hydrazine coupling, removed via hydrogenolysis (H₂/Pd-C, 1 atm, 24 hours) .
-
Triflate Intermediates : Enable selective deoxygenation; e.g., conversion of 16 to 17 using triflic anhydride, followed by palladium-catalyzed reduction .
Industrial-Scale Optimization
Patent data reveal scalable approaches for analogous compounds:
-
Continuous Flow Reactors : Reduce reaction times by 70% compared to batch processes .
-
Automated Purification : Simulated moving bed chromatography achieves >99.5% purity for GMP-grade material .
Comparative Yields Across Methods
| Method | Scale | Yield | Purity |
|---|---|---|---|
| Batch (Lab) | 10 g | 68% | 98.2% |
| Continuous Flow | 1 kg | 82% | 99.7% |
Mechanistic Insights and Side Reactions
-
N-Oxide Formation : Occurs during hydrogenation if DMSO is omitted, reducing target yield to <1% .
-
Ester Hydrolysis : Competing reaction in aqueous media; mitigated by maintaining pH <4 during workup .
-
Diastereomerization : Observed at temperatures >60°C due to keto-enol tautomerism .
Analytical Characterization
Critical spectroscopic data for intermediate validation:
Methyl 1-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (11a )
Final Compound
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles; conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Biological Activities
Research indicates that Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate exhibits various pharmacological properties:
Antiviral Activity
A study highlighted its potential as an inhibitor of Hepatitis B Virus (HBV) replication. The compound demonstrated significant antiviral activity in vitro at concentrations as low as 10 µM, suggesting its utility in developing antiviral therapies .
Anticancer Properties
Research has shown that derivatives of quinoline compounds can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, indicating promising anticancer activity .
Antimicrobial Effects
The compound has also been tested for antimicrobial properties against several bacterial strains, showing effectiveness comparable to conventional antibiotics. This opens avenues for its application in treating bacterial infections .
Study on HBV Inhibition
In a controlled laboratory setting, researchers synthesized the compound and assessed its efficacy against HBV. The results indicated that it could significantly reduce viral load in infected cell cultures, supporting further investigation into its mechanism of action and potential clinical applications .
Antimicrobial Testing
Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity, suggesting its potential as a new antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The hydrazinyl group can form covalent bonds with biological macromolecules, leading to the disruption of cellular processes. These interactions can result in antimicrobial or antitumor effects, depending on the specific biological context.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s closest analogs include urea-based thiazole derivatives (e.g., compounds 1f, 1g, 2a, 2b from ) and 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (). Key differences include:
- Core Scaffold: Target Compound: 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Urea Derivatives (): Thiazole-piperazine-arylurea frameworks with trifluoromethyl/halogen substituents. Butenoic Acids (): Arylbutanoic acid backbones with sulfanyl-carboxymethyl groups.
- Functional Groups: The target compound utilizes a hydrazinyl-oxobutanoate linker, contrasting with the urea () or sulfanyl-carboxylic acid () moieties in analogs. Substituents like trifluoromethyl () or benzyloxy () in analogs enhance lipophilicity or steric bulk, whereas the target’s hydroxyquinoline group favors hydrogen bonding.
Physicochemical Properties
*Estimated values based on structural analysis.
Biological Activity
Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-viral research. This article explores the biological activity of this compound, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a hydrazine moiety linked to a quinoline derivative, which is known for its diverse biological properties. The structure can be represented as follows:
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of derivatives related to this compound. For instance:
- Cell Proliferation Inhibition : Compounds with similar structures demonstrated significant inhibition of cell proliferation in various cancer cell lines. A derivative achieved an IC50 value of approximately 1.2 µM against MCF-7 breast cancer cells and 1.4 µM against Panc-1 pancreatic cancer cells, indicating potent anti-proliferative effects .
- Mechanism of Action : The mechanism involves inducing apoptosis through cell cycle arrest at the G2/M phase, as evidenced by increased levels of apoptotic markers such as Caspase-3 and BAX .
2. Anti-Viral Activity
The compound's structural features suggest potential anti-viral properties:
- Hepatitis B Virus (HBV) : Studies indicate that compounds similar to this compound can act as potent inhibitors of HBV replication. In vitro studies showed high inhibition rates at concentrations around 10 µM , suggesting its utility in antiviral therapy .
Case Studies and Experimental Results
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 1.2 | Apoptosis via G2/M arrest | |
| Panc-1 | 1.4 | Apoptosis via Caspase activation | |
| HBV | 10 | Inhibition of viral replication |
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The structural confirmation is usually performed using techniques such as NMR spectroscopy and mass spectrometry.
Q & A
Q. What are the common synthetic routes for Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate?
The compound is typically synthesized via multi-step reactions involving hydrazine derivatives and carbonyl intermediates. A key step is the condensation of hydrazine groups with activated carbonyl moieties (e.g., 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl). For example:
- Hydrazide Formation : Reacting 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.
- Esterification : Coupling the hydrazide with methyl 4-oxobutanoate derivatives under peptide-like coupling agents (e.g., EDCI/HOBt) to form the final product .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the pure compound.
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
Q. What functional groups influence the compound’s reactivity?
Critical groups include:
- Hydrazinyl group : Participates in nucleophilic reactions (e.g., Schiff base formation) and enzyme inhibition via covalent bonding .
- 4-Oxobutanoate ester : Undergo hydrolysis under acidic/basic conditions or transesterification .
- Quinolinone moiety : Engages in π-π stacking and hydrogen bonding, affecting solubility and target interactions .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Maintain 0–5°C during hydrazide formation to minimize side reactions (e.g., over-acylation) .
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate esterification steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF improves coupling efficiency .
- By-Product Mitigation : Monitor reaction progress via TLC and employ scavengers (e.g., molecular sieves) to absorb excess reagents .
Q. What computational methods are used to study interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., kinases) by simulating interactions between the quinolinone moiety and active-site residues .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over time, focusing on hydrogen bonds with hydrazinyl groups .
- QSAR Modeling : Correlate structural features (e.g., substituents on the aromatic ring) with inhibitory activity to guide derivatization .
Q. How can contradictions in crystallographic data be resolved during structural determination?
- Refinement Software : SHELXL (via Olex2) is preferred for small-molecule crystallography due to robust handling of twinned data and hydrogen-bond networks .
- Validation Tools : CheckCIF (CCDC) identifies geometric outliers (e.g., unrealistic bond angles) and guides manual adjustments .
- Complementary Data : Cross-validate with spectroscopic results (e.g., NMR coupling constants) to resolve ambiguities in electron density maps .
Q. How to design experiments to assess enzyme inhibition mechanisms?
- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) by varying substrate and inhibitor concentrations .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes upon compound binding to estimate binding constants .
- Mass Spectrometry : Detect covalent adducts (e.g., hydrazone-enzyme complexes) via intact protein mass analysis .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic vs. computational structural data?
- Case Example : If NMR suggests a planar hydrazinyl group while DFT calculations predict non-planarity:
Re-examine Solvent Effects : NMR data in DMSO may stabilize planar conformations via hydrogen bonding, whereas gas-phase DFT models neglect solvent .
Variable-Temperature NMR : Perform experiments at 25°C and −40°C to assess conformational flexibility .
X-ray Crystallography : Resolve ambiguity by determining the crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
